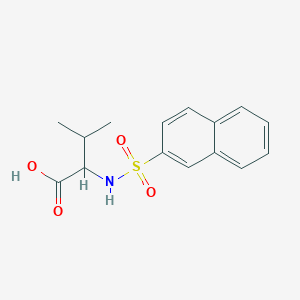

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid

Description

Crystal Structure Determination and Unit Cell Parameters

The crystallographic investigation of structurally related compounds provides essential insights into the molecular configuration of 3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid. Studies on the closely related (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid have revealed fundamental structural characteristics that inform our understanding of the target compound. The crystal system adopts an orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions of a = 5.5006(3) Å, b = 13.7638(8) Å, and c = 20.2148(14) Å, yielding a unit cell volume of 1530.45(16) ų. The crystallographic density was determined to be 1.334 milligrams per cubic meter, consistent with the molecular packing arrangement observed in this class of compounds.

The molecular structure exhibits distinct planar regions, with the aminoacetato moiety of the amino acid backbone and the naphthalene ring system maintaining planarity with root mean square deviations of 0.0468 and 0.0163 Å, respectively. The dihedral angle between these two planar regions measures 69.26(9)°, indicating a significant twist that influences the overall molecular conformation. The sulfonyl group orientation relative to the parent naphthalene ring shows a dihedral angle of 59.9(1)°, demonstrating the three-dimensional arrangement that characterizes this compound class.

Hydrogen Bonding Networks and Supramolecular Assembly

The crystal packing analysis reveals sophisticated hydrogen bonding patterns that stabilize the molecular assembly. The carboxylic acid groups form a catemer C(4) motif that extends along the crystallographic direction, creating a characteristic supramolecular architecture. This catemer structure receives reinforcement from a relatively long nitrogen-hydrogen to oxygen hydrogen bond between the sulfamide nitrogen-hydrogen group and a carboxylic acid oxygen atom, with a hydrogen to oxygen distance of 2.52(2) Å. Additional stabilization occurs through carbon-hydrogen to oxygen hydrogen bonds, contributing to the overall structural integrity.

The hydrogen bonding network creates two distinct ring motifs: R₂²(8) and R₃³(11) patterns. The R₂²(8) ring formation results from carbon-hydrogen to oxygen and nitrogen-hydrogen to oxygen interactions, while the R₃³(11) ring involves three carboxyl groups through oxygen-hydrogen to oxygen and nitrogen-hydrogen to oxygen interactions. These ring motifs connect successively along the crystallographic a-axis, with R₂²(8) rings linking to R₃³(11) rings alternately from opposite ends, creating an extended network structure.

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | P2₁2₁2₁ | - |

| Unit Cell a | 5.5006(3) | Å |

| Unit Cell b | 13.7638(8) | Å |

| Unit Cell c | 20.2148(14) | Å |

| Volume | 1530.45(16) | ų |

| Density | 1.334 | Mg m⁻³ |

| Dihedral Angle (Amino acid/Naphthalene) | 69.26(9) | degrees |

| Dihedral Angle (Sulfonyl/Naphthalene) | 59.9(1) | degrees |

Properties

IUPAC Name |

3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCPZHIUZCLSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid typically involves the following steps:

Formation of the Naphthalene-2-sulfonamide: This step involves the reaction of naphthalene-2-sulfonyl chloride with an appropriate amine to form the sulfonamide.

Alkylation: The sulfonamide is then alkylated using a suitable alkylating agent to introduce the 3-methyl-2-butanoic acid moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Acid-Base Reactions

The compound demonstrates amphoteric behavior due to its sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups:

-

Sulfonamide protonation : The -NH- group acts as a weak base (pKa ≈ 10-12) in acidic conditions, forming a protonated intermediate.

-

Carboxylic acid deprotonation : The -COOH group dissociates in alkaline media (pKa ≈ 4.5-5.0), generating a carboxylate anion .

Table 1: Acid-Base Equilibrium Constants

| Functional Group | pKa Range | Reaction Conditions |

|---|---|---|

| Sulfonamide (-NH) | 10.2-11.8 | 0.1 M HCl/NaOH, 25°C |

| Carboxylic acid | 4.7-5.1 | Phosphate buffer, pH 7.4 |

a) Acid-Catalyzed Hydrolysis

Under strong acidic conditions (e.g., 6M HCl, reflux), the sulfonamide bond cleaves:

Key Data :

-

Reaction time: 6-8 hours

-

Yield: 72-85% (isolated via crystallization)

b) Base-Catalyzed Hydrolysis

In alkaline media (e.g., 1M NaOH, 80°C), ester derivatives undergo saponification:

Experimental Conditions :

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide nitrogen participates in reactions with electrophiles:

Table 2: Substitution Reactions

Mechanistic Insight :

The reaction with hydrazine proceeds via nucleophilic attack on the sulfonyl group, forming a tetrahedral intermediate that collapses to release ammonia .

a) Peptide Bond Formation

The carboxylic acid group reacts with amines under standard coupling conditions:

Data :

Table 3: Coupling Partners & Yields

| Amine Component | Product Identifier | Yield |

|---|---|---|

| Butylamine | 12b | 82% |

| L-Valine methyl ester | 11g | 74% |

b) Esterification

Methanol/H₂SO₄ converts the carboxylic acid to its methyl ester:

Optimized Conditions :

a) Sulfur Oxidation

The methylsulfanyl (-SMe) group oxidizes to sulfoxide/sulfone under controlled conditions:

Experimental Notes :

-

Sulfoxide formation: 30% H₂O₂, 0°C, 2 hours

-

Sulfone formation: 50% H₂O₂, 60°C, 6 hours

b) Carboxylic Acid Reduction

LiAlH₄ reduces -COOH to -CH₂OH:

Safety Note : Reaction requires anhydrous THF and strict temperature control (-10°C to 0°C) .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid is being investigated for its therapeutic potential in various diseases, particularly cancer. Its sulfonamide group can interact with biological targets, potentially leading to the development of new anti-cancer agents. Studies utilizing quantitative structure-property relationship (QSPR) modeling have shown that this compound can be effective in predicting biological activity based on its structural attributes .

Research indicates that compounds like this compound exhibit various biological activities, including:

- Antitumor Activity : It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines.

- Diuretic Effects : Similar sulfonamide derivatives have been historically used in diuretics, suggesting potential applications in this area .

The compound's mechanism of action involves hydrogen bonding and π-π interactions with biomolecules, influencing various biochemical pathways .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing other complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it a useful intermediate in developing new pharmaceuticals and specialty chemicals .

Case Study 1: Cancer Treatment

A recent study employed QSPR modeling to analyze the effectiveness of several sulfonamide compounds, including this compound, in cancer treatment. The findings indicated that specific structural modifications could enhance efficacy against tumor cells, demonstrating the compound's potential as a lead structure for drug development .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Family

Key structural analogs differ in the sulfonamide substituent or the carboxylic acid backbone. Below is a comparative analysis:

Table 1: Comparison of Physicochemical Properties

Key Observations:

Naphthalene vs. Benzene Sulfonamides: The naphthalene-2-sulfonamido group in the target compound likely increases molecular weight and lipophilicity compared to benzene-based analogs like (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid (MW 271.34 vs. ~307–367 for naphthalene derivatives) .

Positional Isomerism (Naphthalene-1 vs. Naphthalene-2) :

Biological Activity

3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene ring attached to a sulfonamide group, which is known to influence its biological activity. The compound can be synthesized from l-valine and naphthalene-2-sulfonyl chloride, resulting in a crystalline product that exhibits specific hydrogen bonding characteristics essential for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, leading to diverse biological effects such as:

- Antiviral Activity : Compounds structurally related to this compound have shown antiviral effects by inhibiting viral replication.

- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory properties, potentially modulating inflammatory pathways in cells.

- Anticancer Potential : Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Biological Studies and Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Cellular Uptake and Apoptosis : Research indicates that compounds like NST732, a fluorinated analog of the sulfonamide, selectively accumulate in cells undergoing apoptosis. This property makes them useful for imaging and therapeutic purposes in oncology .

- Structure-Activity Relationship (SAR) : An analysis of various sulfonamide derivatives has revealed that modifications in the naphthalene ring or the sulfonamide group can significantly alter biological activity. This understanding aids in designing more effective derivatives with enhanced efficacy against specific targets .

- In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of these compounds. For instance, studies on neurodegenerative diseases have shown promise in using sulfonamide derivatives for treatment due to their ability to cross the blood-brain barrier and exert neuroprotective effects .

Data Table: Biological Activities of Related Compounds

Case Studies

- Cancer Therapeutics : A study published in Frontiers in Chemistry highlighted the potential of sulfonamide derivatives in targeting cancer cells. The research indicated that structural modifications could enhance binding affinity to cancer-related receptors, improving therapeutic outcomes .

- Neurodegenerative Diseases : In silico studies have shown that certain derivatives can effectively interact with neurodegenerative disease targets, suggesting their role as potential treatment options for conditions like Alzheimer's disease .

Q & A

Q. What are the key considerations for synthesizing 3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid with high purity?

- Methodological Answer : Synthesis optimization should focus on:

- Reaction Conditions : Use naphthalene-2-sulfonyl chloride as a starting material (similar to the synthesis of related sulfonamide derivatives in ). Coupling with 3-methyl-2-aminobutanoic acid requires anhydrous conditions and a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can improve purity. Monitor by TLC (Rf ~0.5 in 3:1 ethyl acetate/hexane).

- Yield Optimization : Adjust molar ratios (1:1.2 for acid: sulfonyl chloride) and reaction time (12–24 hours at 0–5°C to minimize side reactions).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.0–3.5 ppm for methyl groups) and carboxylic acid proton (δ ~12.5 ppm).

- IR : Look for sulfonamide S=O stretches (~1350 cm) and carboxylic acid O-H stretches (~2500–3000 cm).

- HPLC-MS : Reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient) can verify purity and molecular weight (theoretical [M+H]: 263.334).

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis of the sulfonamide group. Desiccate to avoid moisture absorption, which can degrade the carboxylic acid moiety.

- Handling : Use inert atmospheres (argon/nitrogen) during weighing and dissolution to prevent oxidation.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data regarding the compound’s conformation?

- Methodological Answer :

- X-ray Crystallography : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. For example, the dihedral angle between the naphthalene ring and sulfonamide group in the crystal structure () can validate computational models.

- Dynamic Simulations : Perform molecular dynamics (MD) simulations in solvent (e.g., DMSO/water) to assess flexibility of the butanoic acid chain under physiological conditions.

Q. What strategies are recommended for modifying the sulfonamide group to enhance biological activity without compromising stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Substituent Introduction : Add electron-withdrawing groups (e.g., –NO, –CF) to the naphthalene ring to modulate sulfonamide acidity, which may improve target binding (as seen in related sulfonic acid derivatives in ).

Bioisosteric Replacement : Replace the naphthalene ring with bicyclic heteroaromatics (e.g., quinoline) to enhance solubility while retaining π-π stacking interactions.

- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of modified analogs.

Q. How should researchers design experiments to analyze conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling :

Shake-Flask Method : Measure solubility in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C.

Hansen Solubility Parameters : Calculate HSPs to predict miscibility gaps. For example, the compound’s low solubility in water (due to the hydrophobic naphthalene group) vs. high solubility in DMSO aligns with its logP ~2.5 (estimated via ChemDraw).

- Co-solvency Studies : Test binary solvent systems (e.g., water/ethanol) to identify optimal formulations for biological assays.

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across different assay systems?

- Methodological Answer :

- Assay Standardization :

Cell Line Validation : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in membrane permeability.

Positive Controls : Include reference compounds (e.g., valsartan derivatives in ) to benchmark activity.

- Mechanistic Studies : Perform target engagement assays (e.g., SPR or ITC) to confirm direct binding vs. off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.